molecular formula C20H28O4 B158201 2-Geranyl-4-isobutyrylphloroglucinol CAS No. 72008-03-8

2-Geranyl-4-isobutyrylphloroglucinol

Cat. No. B158201
CAS RN: 72008-03-8
M. Wt: 332.4 g/mol
InChI Key: TXDNBNXWWCEVMG-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Geranyl-4-isobutyrylphloroglucinol is a chemical compound with the molecular formula C20H28O4 and a molecular weight of 332.44 g/mol . It is found in the herbs of Eucalyptus robusta .


Synthesis Analysis

The synthesis of geraniol, a monoterpene alcohol, has been studied in Saccharomyces cerevisiae . The study showed that overexpressing ERG20 WW and strengthening the mevalonate pathway significantly improved geraniol production . Another study showed that the expression of CrGPPS gene in Yarrowia lipolytica increased linalool accumulation more efficiently than the ERG20F88W−N119W expression .


Molecular Structure Analysis

The molecular structure of 2-Geranyl-4-isobutyrylphloroglucinol is characterized by its molecular weight of 332.434 and its chemical formula C20H28O4 .


Physical And Chemical Properties Analysis

2-Geranyl-4-isobutyrylphloroglucinol is a powder . Its density is 1.1±0.1 g/cm3 and its boiling point is 491.6±45.0 °C at 760 mmHg .

Scientific Research Applications

Bioactive Properties

2-Geranyl-4-isobutyrylphloroglucinol, a derivative of acylphloroglucinol, has been noted for its potential bioactive properties. Studies on similar acylphloroglucinol derivatives have indicated a range of biological activities:

  • Antitumor Activity : Derivatives of acylphloroglucinol, which share structural similarities with 2-Geranyl-4-isobutyrylphloroglucinol, have shown moderate to strong antitumor activities. These compounds have been tested against various human tumor cell lines including breast, lung, CNS, stomach, and colon tumors (Henry et al., 2009).

  • Antibacterial Activity : These derivatives also exhibit antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in combating bacterial infections (Henry et al., 2009).

  • Anti-Inflammatory Properties : Some acylphloroglucinol derivatives, including those structurally similar to 2-Geranyl-4-isobutyrylphloroglucinol, have shown significant in vitro anti-inflammatory activity. This includes inhibitory activities against enzymes like COX-1, COX-2, and 5-LOX, which are key players in the inflammatory process (Crockett et al., 2008).

  • Antifungal Effects : Research on geranylphenols, closely related to 2-Geranyl-4-isobutyrylphloroglucinol, has indicated their potential in inhibiting the growth of plant pathogens like Botrytis cinerea. This suggests possible applications in agriculture as a natural fungicide (Espinoza et al., 2014).

Biotechnological Applications

  • Biocatalytic Production : In the field of biotechnology, geranyl derivatives are being explored for their production via biocatalytic processes. For example, geranyl glucoside, a derivative, can be produced through whole-cell biotransformation using Escherichia coli expressing specific glucosyltransferases. This approach is significant for applications in flavor and fragrance industries (Priebe et al., 2017).

Additional Pharmacological Properties

  • Diverse Pharmacological Activities : Certain phloroglucinol compounds with acyl and geranyl groups, like tHGA, have demonstrated a range of pharmacological activities. These include anti-inflammatory, anti-asthmatic, anti-allergic, and anti-cancer properties, making them a subject of interest for further drug development (Chan et al., 2021).

Safety And Hazards

The safety data sheet for 2-Geranyl-4-isobutyrylphloroglucinol indicates that it is for research use only, not for human or veterinary use .

properties

IUPAC Name

1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-12(2)7-6-8-14(5)9-10-15-16(21)11-17(22)18(20(15)24)19(23)13(3)4/h7,9,11,13,21-22,24H,6,8,10H2,1-5H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDNBNXWWCEVMG-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)C1=C(C=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Geranyl-4-isobutyrylphloroglucinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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